

# Head-to-Head Clinical Efficacy of Paracetamol/Codeine Combination Therapy Versus Placebo

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Codamin P

Cat. No.: B12785152

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical data from head-to-head trials comparing the combination of paracetamol and codeine, hereafter referred to by the common product class "Paracetamol/Codeine," with placebo. The focus is on the treatment of acute pain, a well-established model for analgesic efficacy.

## Overview of Mechanism of Action

The combination of paracetamol and codeine leverages two distinct analgesic mechanisms to achieve synergistic pain relief. Paracetamol's exact mechanism is not fully elucidated but is believed to involve the activation of descending serotonergic inhibitory pathways in the central nervous system (CNS).[1][2] It may also act through the endocannabinoid system and by inhibiting cerebral cyclo-oxygenase.[3][4] Codeine is a weak opioid agonist that acts centrally on opiate receptors in the CNS.[1][2] Its analgesic effect is primarily due to its metabolic conversion to morphine, which inhibits ascending pain pathways and alters the perception and response to pain.[2][3][4]

**Caption:** Simplified signaling pathways for Codeine and Paracetamol.

## Efficacy in Acute Postoperative Pain

A substantial body of evidence from randomized, double-blind, placebo-controlled trials supports the superior analgesic efficacy of Paracetamol/Codeine combinations over placebo. The primary outcome in many of these studies is the proportion of patients achieving at least 50% pain relief over a 4- to 6-hour period. A key metric for comparing efficacy is the Number Needed to Treat (NNT), which represents the number of patients who need to be treated with the active medication for one patient to experience a benefit compared to placebo. A lower NNT indicates greater efficacy.

Meta-analyses of these trials demonstrate a clear dose-response relationship. The addition of codeine to paracetamol significantly improves analgesia.<sup>[5][6][7]</sup> For instance, the NNT for achieving at least 50% pain relief with 600/650 mg of paracetamol alone is approximately 5.0, whereas the addition of 60 mg of codeine reduces the NNT to 3.1.<sup>[1][7]</sup>

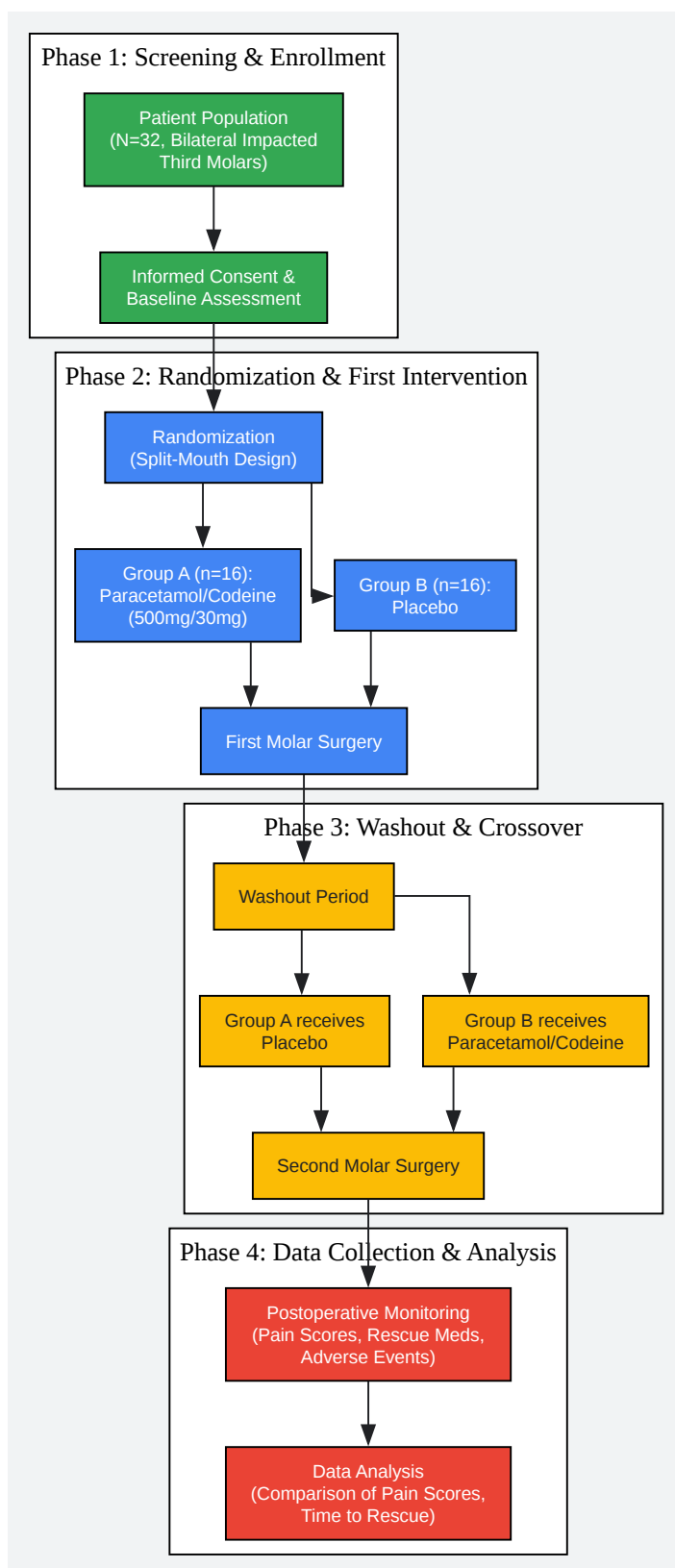
**Table 1: Efficacy of Paracetamol/Codeine vs. Placebo in Acute Postoperative Pain**

Dosage (Paracetamol/Codeine)	Number of Patients with ≥50% Pain Relief (Active)	Number of Patients with ≥50% Pain Relief (Placebo)	Relative Benefit (95% CI)	NNT (95% CI)	Source(s)
300 mg / 30 mg	Varies by study	Varies by study	3.0 (1.8, 5.0)	5.3 (3.8, 8.0)	<a href="#">[1]</a>
600-650 mg / 60 mg	Varies by study	Varies by study	2.6 (2.1, 3.2)	3.1 (2.6, 3.8)	<a href="#">[1]</a>
800-1000 mg / 60 mg	53% (64/121)	7% (5/71)	6.3 (2.9, 14)	2.2 (1.8, 2.9)	<a href="#">[6]</a>

## Detailed Experimental Protocol: A Case Study

To illustrate the methodology of a typical head-to-head trial, we present the protocol from a randomized, split-mouth, placebo-controlled, double-blind clinical trial evaluating the preoperative administration of Paracetamol/Codeine for postoperative pain after third molar surgery (NCT03049878).

- Objective: To assess the efficacy of a single preoperative dose of Paracetamol/Codeine in reducing pain intensity after the surgical removal of an impacted mandibular third molar.
- Study Design: Randomized, double-blind, placebo-controlled, split-mouth clinical trial. Each patient served as their own control.
- Participant Population: 32 adult outpatients scheduled for surgical removal of bilateral symmetrical impacted mandibular third molars.
- Intervention: Patients were randomized to receive either a single oral dose of paracetamol 500 mg + codeine 30 mg or a matching placebo tablet 30 minutes before surgery. For the second surgery, they received the alternate treatment.
- Primary Outcome Measure: Pain intensity recorded on an 11-point Numerical Rating Scale (NRS-11) during the first postoperative day.
- Secondary Outcome Measures:
  - Time to first request for rescue analgesia.
  - Total number of rescue analgesic tablets taken postoperatively.
  - Incidence of adverse effects.



[Click to download full resolution via product page](#)

**Caption:** Workflow of a randomized, crossover clinical trial.

## Key Findings from the Case Study Trial

The study found that preoperative administration of Paracetamol/Codeine resulted in a statistically significant reduction in pain intensity on the first day after surgery compared to placebo (mean NRS-11 score of 3.18 vs. 4.65,  $p < 0.001$ ). Furthermore, the time to first use of rescue therapy was significantly longer in the analgesic group (414 minutes vs. 289 minutes,  $p = 0.004$ ).

## Safety and Tolerability Profile

In single-dose studies, the incidence of side effects with Paracetamol/Codeine combinations is comparable to placebo.<sup>[5][8][9]</sup> However, with multi-dose or repeated use, the occurrence of adverse events increases.<sup>[5][8][9]</sup> The most commonly reported side effects are related to the codeine component and include nausea, vomiting, constipation, dizziness, and drowsiness.<sup>[10][11]</sup> It is also important to consider the risk of hepatotoxicity associated with paracetamol, particularly at doses exceeding 4 grams per day.

**Table 2: Common Adverse Events Associated with Paracetamol/Codeine**

Adverse Event	Frequency	Severity	Notes
Nausea & Vomiting	Increased with multi-dose use	Mild to Moderate	Common opioid-related side effects. <sup>[10][11]</sup>
Constipation	Increased with multi-dose use	Mild to Moderate	Common opioid-related side effect. <sup>[10][11]</sup>
Drowsiness/Dizziness	Increased with multi-dose use	Mild to Moderate	May impair ability to drive or operate machinery. <sup>[10][11]</sup>
Hepatotoxicity	Rare at therapeutic doses	Severe	Associated with paracetamol overdose (>4g/day).

## Conclusion

The combination of paracetamol and codeine is a significantly more effective analgesic for acute pain than placebo. The synergistic mechanism of action provides a clinically meaningful reduction in pain intensity. While generally well-tolerated in single-dose administration for acute pain, the potential for opioid-related side effects increases with repeated use. The data robustly support the use of this combination in a therapeutic setting where the benefits of effective pain relief are weighed against the potential for adverse events.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Paracetamol with and without codeine in acute pain: a quantitative systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Codeine for Acute Dental Pain and Acute Pain Related to Dental Procedures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Single dose oral paracetamol (acetaminophen) plus codeine for postoperative pain relief in adults | Cochrane [cochrane.org]
- 4. Paracetamol versus paracetamol-codeine in the treatment of post-operative dental pain: a randomized, double-blind, prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Preoperative Administration of Paracetamol-Codeine on Pain following Impacted Mandibular Third Molar Surgery: A Randomized, Split-Mouth, Placebo-Controlled, Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Paracetamol with and without codeine in acute pain: a quantitative systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single dose oral paracetamol (acetaminophen) with codeine for postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. [publications.aap.org](https://publications.aap.org) [[publications.aap.org](https://publications.aap.org)]
- 11. CONSORT 2025 statement: Updated guideline for reporting randomised trials - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Head-to-Head Clinical Efficacy of Paracetamol/Codeine Combination Therapy Versus Placebo]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12785152#head-to-head-clinical-trials-comparing-codamin-p-with-placebo>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)